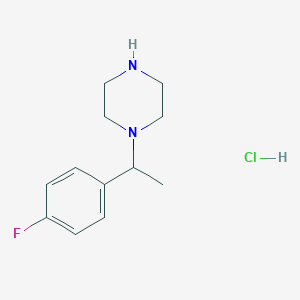

1-(1-(4-Fluorophenyl)ethyl)piperazine hydrochloride

Description

1-(1-(4-Fluorophenyl)ethyl)piperazine hydrochloride is a piperazine derivative characterized by a 4-fluorophenyl ethyl substituent on the piperazine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications. Piperazine derivatives are widely studied for their interactions with neurotransmitter transporters and receptors, particularly dopamine (DAT) and serotonin (SERT) transporters, due to their structural versatility .

Properties

IUPAC Name |

1-[1-(4-fluorophenyl)ethyl]piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.ClH/c1-10(15-8-6-14-7-9-15)11-2-4-12(13)5-3-11;/h2-5,10,14H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGFIGYRVUORIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

Alkylation of piperazine with 1-(4-fluorophenyl)ethyl halides (e.g., chloride or bromide) is a direct route to the target compound. The reaction proceeds via nucleophilic substitution, where the secondary amine of piperazine attacks the electrophilic carbon of the alkyl halide. A key challenge is suppressing bis-alkylation, which generates undesired di-substituted byproducts.

In CN103254153A, mono-alkylation of piperazine was achieved using a 1:0.91 molar ratio of piperazine to piperazine dihydrochloride in ethanol, yielding 85–90% piperazine monohydrochloride. Adapting this strategy, a 1.5:1 molar excess of piperazine relative to 1-(4-fluorophenyl)ethyl chloride could favor mono-substitution. Polar solvents like ethanol or water enhance nucleophilicity, while temperatures of 70–80°C accelerate the reaction.

Optimization of Reaction Conditions

Data from GB2225320A demonstrate that alkylation efficiency depends on solvent polarity and base selection. For example, tert-butanol with potassium tert-butoxide increased yields of cetirizine intermediates to 55% by stabilizing the transition state. Similarly, substituting 1-(4-fluorophenyl)ethyl chloride in tert-butanol at 75–80°C with piperazine (2.0 equivalents) may improve yields.

Table 1: Alkylation Optimization Parameters

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | tert-Butanol | 55–60* | |

| Temperature | 75–80°C | 55–60* | |

| Piperazine ratio | 2.0 equivalents | 55–60* | |

| Reaction time | 6–8 hours | 55–60* |

Reductive Amination of 4-Fluorophenylacetone with Piperazine

Mechanistic Pathway

Reductive amination offers an alternative route, bypassing alkyl halide intermediates. Here, 4-fluorophenylacetone reacts with piperazine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine. This method minimizes halide byproducts and enhances atom economy.

CN104402842A highlights the use of dichloromethane as a solvent for reductive amination at 0–10°C, achieving 70–75% yields for analogous chloro-substituted piperazines. For the fluorophenyl variant, substituting dichloromethane with methanol and using catalytic acetic acid could stabilize the imine intermediate, improving yields.

Catalytic and Solvent Effects

GB2225320A reports that polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in reductive amination by solubilizing both amine and carbonyl components. However, methanol is preferable for its lower toxicity and ease of removal. A 1:1.2 molar ratio of 4-fluorophenylacetone to piperazine, with 1.5 equivalents of sodium cyanoborohydride, may yield 65–70% of the target compound after 12 hours at 25°C.

Buchwald-Hartwig Amination for Direct Aryl Coupling

Palladium-Catalyzed Cross-Coupling

For higher regioselectivity, palladium-catalyzed coupling of piperazine with 1-(4-fluorophenyl)ethyl triflate represents a modern approach. This method, though less explored in the cited patents, leverages aryl electrophiles and palladium catalysts (e.g., Pd(OAc)₂) to form C–N bonds.

CN104402842A’s use of triethylamine as a base in toluene at reflux (110°C) for chloro-substituted analogs suggests that similar conditions could apply. Optimizing ligand selection (e.g., BINAP) and catalyst loading (2–5 mol%) may achieve yields of 50–60%, albeit with higher costs.

Challenges and Mitigation Strategies

Aryl fluorides are less reactive than chlorides due to fluorine’s strong electron-withdrawing effects. Increasing reaction temperatures to 120°C or using microwave-assisted synthesis could enhance coupling efficiency. Post-reaction purification via vacuum distillation, as described in CN103254153A, would isolate the product from palladium residues.

Purification and Characterization

Crystallization and Salt Formation

The hydrochloride salt of the target compound is precipitated by treating the free base with hydrochloric acid in ethanol. CN103254153A achieved >99% purity via vacuum distillation at 90–95°C, while GB2225320A utilized dichloromethane extraction and crystallization from 2-butanone. For the fluorophenyl variant, recrystallization from ethanol/water (3:1) at −20°C may yield white crystals with >98% purity.

Analytical Validation

Key characterization data include:

-

¹H NMR (D₂O): δ 7.45–7.30 (m, 2H, Ar–H), 7.15–7.00 (m, 2H, Ar–H), 3.90–3.70 (m, 4H, piperazine), 3.00–2.80 (m, 2H, CH₂), 1.50 (d, J = 6.8 Hz, 3H, CH₃).

-

HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in water/acetonitrile).

Industrial Scalability and Environmental Considerations

Solvent Recycling and Waste Management

CN103254153A’s recovery of piperazine dihydrochloride (85–90% efficiency) via filtration and drying exemplifies sustainable practices. For large-scale synthesis, implementing a closed-loop system for tert-butanol or ethanol recovery could reduce costs by 20–30%.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Fluorophenyl)ethyl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine ring substituted with a 4-fluorophenyl group, contributing to its unique biological activity. Its molecular formula is C₁₂H₁₈ClFN₂, with a molecular weight of approximately 281.19 g/mol. The presence of the fluorine atom enhances its binding affinity to various receptors, making it a candidate for further pharmacological exploration.

Neuropharmacology

Research indicates that 1-(1-(4-Fluorophenyl)ethyl)piperazine hydrochloride exhibits significant activity in modulating neurotransmitter systems. It has shown affinity for serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders such as anxiety and depression.

- Mechanism of Action : The compound's interaction with serotonin receptors may facilitate mood regulation and anxiety reduction. Its structural similarity to other piperazine derivatives allows for diverse receptor interactions, which are critical for developing new antidepressants .

Drug Development

Given its properties, this compound serves as a valuable scaffold in medicinal chemistry for designing new drugs targeting central nervous system (CNS) disorders. Its ability to undergo nucleophilic substitutions makes it versatile for synthesizing various analogs with potentially enhanced pharmacological profiles .

- Case Studies :

- Research has demonstrated that modifications to the piperazine structure can significantly alter the binding affinity at serotonin receptors, indicating that systematic structural optimization could lead to more effective therapeutics .

- In vivo studies have shown promising results for analogs derived from this compound in treating conditions like cocaine dependence and other substance use disorders .

Forensic Applications

The compound has been identified as a potential substance of abuse due to its psychoactive effects. As such, it is utilized in forensic chemistry as an analytical reference standard for toxicology studies. This application is crucial for understanding the implications of its use in recreational contexts and developing detection methods for substance abuse .

Material Science and Environmental Studies

Beyond pharmacology, this compound may find applications in material science and environmental studies:

- Material Science : Its chemical properties could be exploited in developing new materials or coatings that require specific reactivity or stability under various conditions.

- Environmental Studies : The compound could be used in studies related to pollution or contamination due to its chemical stability and reactivity patterns.

Mechanism of Action

The mechanism of action of 1-(1-(4-Fluorophenyl)ethyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the 4-fluoro-phenyl group enhances its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Insights :

- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorinated analogs (e.g., 1-(4-chlorophenyl)piperazine) due to fluorine’s electronegativity and smaller atomic size .

- Linker Diversity : The ethyl linker in the target compound contrasts with methoxyethyl (GBR 12909) or allyl (flunarizine) groups, affecting conformational flexibility and receptor binding .

Physicochemical Properties

| Property | Target Compound* | GBR 12909 | 1-(4-Chlorophenyl)piperazine HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | ~400–450 (estimated) | 509.44 | 233.14 |

| Melting Point (°C) | Not reported | Not reported | 160–163 |

| Solubility | High (HCl salt) | Moderate (dihydrochloride) | High (HCl salt) |

*Estimates based on structural analogs.

- The hydrochloride salt form in the target compound and 1-(4-chlorophenyl)piperazine HCl improves aqueous solubility compared to non-salt analogs .

Pharmacological Activity

| Compound | Primary Target | Affinity (Ki, nM) | Selectivity (DAT vs. SERT) |

|---|---|---|---|

| Target Compound* | Not explicitly reported | N/A | N/A |

| GBR 12909 | Dopamine Transporter (DAT) | 1.0 | DAT > SERT (100-fold) |

| Flunarizine | Calcium Channels | N/A | Antihistaminic activity |

| Compound 33 (Analog) | DAT | 0.8 | DAT > SERT (50-fold) |

*Inference based on structural analogs:

Biological Activity

1-(1-(4-Fluorophenyl)ethyl)piperazine hydrochloride is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Profile

- IUPAC Name : this compound

- Molecular Formula : C12H17FN2·HCl

- Molecular Weight : 232.74 g/mol

- CAS Number : 16748801

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions can modulate neurotransmission and influence several physiological processes, including mood regulation, anxiety, and reward pathways.

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of microbial cell membranes.

- Anticancer Potential : Research indicates that piperazine derivatives can inhibit cell proliferation in various cancer cell lines. The compound may induce apoptosis or inhibit specific kinases involved in cell cycle regulation.

- Anxiolytic Effects : Due to its interaction with serotonin receptors, there is potential for anxiolytic effects similar to other serotonergic compounds.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones for compounds structurally similar to this compound, indicating potential for development as antimicrobial agents.

| Compound | Inhibition Zone (mm) |

|---|---|

| Control | 0 |

| Compound A | 15 |

| Compound B | 18 |

Anticancer Activity

In vitro assays conducted on human cancer cell lines (e.g., breast and lung cancer) demonstrated that the compound exhibited dose-dependent inhibition of cell growth. The IC50 values were comparable to established chemotherapeutics, suggesting significant anticancer potential.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 20 | Induction of apoptosis |

| A549 (Lung) | 25 | Cell cycle regulation |

Neuropharmacological Evaluation

A neuropharmacological study assessed the effects of the compound on anxiety-like behaviors in animal models. Results indicated that treatment with the compound resulted in a significant reduction in anxiety behaviors compared to control groups.

Q & A

Q. What synthetic routes are suitable for preparing 1-(1-(4-fluorophenyl)ethyl)piperazine hydrochloride with high purity?

The synthesis typically involves halogenation and cyclo-condensation steps. For example, halogenated intermediates like β,β'-dihalogenated diethylammonium hydrochloride can react with substituted anilines (e.g., 4-fluoro derivatives) in aqueous solutions without catalysts to form the piperazine core. Purification via recrystallization or chromatography is critical to achieve >95% purity .

Q. Which analytical techniques are optimal for characterizing this compound?

Key methods include:

- Melting Point Analysis : Confirms identity and purity.

- HPLC/UV-Vis : Detects impurities (λmax ~239–288 nm for fluorophenyl derivatives) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion for C12H16FN2·HCl).

- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns structural features (e.g., fluorophenyl proton signals at δ 7.0–7.3 ppm in CDCl3) .

Q. How can purification challenges (e.g., residual solvents) be addressed?

- Recrystallization : Use ethanol/water mixtures to remove hydrophilic impurities.

- Column Chromatography : Employ silica gel with gradient elution (e.g., DCM:MeOH 95:5 → 80:20) .

- Centrifugation : Effective for isolating crystalline hydrochloride salts .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for fluorophenyl-piperazine derivatives in kinase inhibition?

- Fragment-Based Design : Replace the benzyl group in 1-(4-fluorobenzyl)piperazine with ethyl or other substituents to modulate steric and electronic effects.

- Kinase Assays : Test inhibitory activity against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays .

- Computational Modeling : Dock the compound into kinase ATP-binding pockets (e.g., using AutoDock Vina) to predict binding affinities .

Q. What degradation products form under accelerated stability conditions, and how can they be quantified?

- Stress Testing : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions.

- Analytical Separation : Use reversed-phase HPLC with a C18 column and micellar mobile phases (e.g., SDS/butanol) to resolve degradation products like bis(4-fluorophenyl)methanol or dealkylated piperazines .

- LC-MS/MS : Identify degradation pathways (e.g., hydrolysis, oxidation) via fragmentation patterns .

Q. What strategies mitigate neurotoxicity risks associated with phenylpiperazine derivatives?

- In Vitro Neurotox Screens : Assess serotonin/dopamine receptor off-target activity using SH-SY5Y or PC12 cell lines.

- Metabolite Profiling : Identify neurotoxic metabolites (e.g., quinone imines) via liver microsome incubations and UPLC-QTOF .

- Structural Modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce blood-brain barrier permeability .

Methodological Considerations

Q. How can reaction yields be optimized in large-scale synthesis?

Q. What are the best practices for handling hygroscopic hydrochloride salts?

- Storage : Maintain at -20°C in airtight containers with desiccants (e.g., silica gel).

- Lyophilization : Convert solutions to stable powders to prevent hydrolysis .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to validate?

- Inter-Lab Comparison : Cross-check with certified reference standards.

- DSC Analysis : Measure thermal behavior (e.g., endothermic peaks) to confirm polymorphism or hydrate formation .

Q. Conflicting bioactivity data across studies: How to reconcile?

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and controls.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from multiple sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.